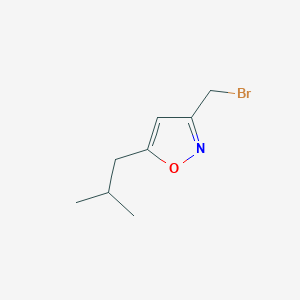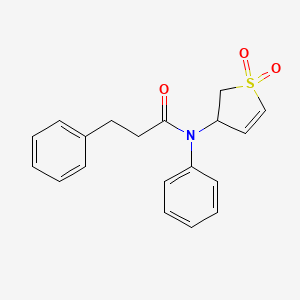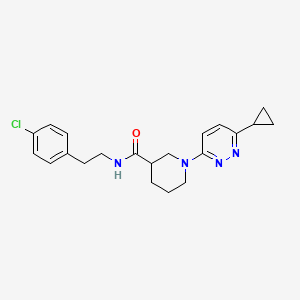![molecular formula C22H19N3OS B2370121 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide CAS No. 393837-35-9](/img/structure/B2370121.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole derivatives are a class of compounds that have a wide range of biological activities . They are characterized by a fused benzene and imidazole ring structure . The specific compound you’re asking about seems to be a benzimidazole derivative with additional phenyl and propanamide groups, but without specific literature or database entries for this compound, it’s difficult to provide a detailed description.
Molecular Structure Analysis
Benzimidazole derivatives often have planar molecular structures due to the conjugated π-system of the benzimidazole ring . The presence of additional substituent groups can influence the overall geometry and electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of benzimidazole derivatives is influenced by the electron-rich nature of the benzimidazole ring and the presence of substituent groups . They can undergo various reactions such as alkylation, acylation, and nucleophilic substitution, depending on the specific structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives depend on their specific structure . They often have high thermal stability and good fluorescence properties . The presence of different substituent groups can significantly influence properties such as solubility, melting point, and spectral characteristics.Applications De Recherche Scientifique
Anticancer Activity
This compound has been used in the synthesis of a novel Pd(II) complex, which has shown significant tumor inhibitory activity . The Pd(II) complex exhibited excellent antiproliferative potency with a significant IC50 value of ∼10 μm against the Ehrlich ascites carcinoma (EAC) cell line . The tumor inhibitory mechanism of the Pd(II) complex is due to its antiangiogenic effect and promotion of apoptosis .
DNA Interaction
The Pd(II) complex derived from this compound has shown potential interaction with DNA . The significant hypochromic shift due to the strong π–π stacking interaction between the metal complex and the base pairs of DNA was clearly shown by the intrinsic DNA binding constant, kb . The molecular docking study on the Pd(II) complex interaction with DNA further confirmed its inhibition ability .
Synthesis of Other Compounds
This compound can be used in the synthesis of other compounds . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .
Inhibition of Carbonic Anhydrase Isoforms
Compounds derived from this compound have been investigated for their inhibitory activity against the key brain-associated human carbonic anhydrase isoform hCA VII . This isoform is a promising target for the treatment of neuropathic pain .
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
A related pd(ii) complex derived from a similar benzimidazole compound has been reported to exhibit tumor inhibitory activity due to its antiangiogenic effect and promotion of apoptosis .
Biochemical Pathways
Benzimidazole derivatives have been reported to interact with various biochemical pathways, depending on their specific targets .
Result of Action
A related pd(ii) complex derived from a similar benzimidazole compound has been reported to exhibit excellent antiproliferative potency against various carcinoma cell lines .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-21(14-15-27-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNODIKZVXPNKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)

![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)

![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2370058.png)
![Methyl 6-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2370059.png)
![Methyl 5-cyano-4-(2,4-dichlorophenyl)-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2370061.png)